(1,3-diphenyl-1H-pyrazol-5-yl)methanol
Description
Contextualizing Pyrazole (B372694) Heterocycles in Contemporary Chemical Research
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural motif is not merely a chemical curiosity but a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. researchgate.netmdpi.comnih.gov The versatility of the pyrazole ring allows it to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities. nih.govontosight.ai
The significance of pyrazoles is underscored by their presence in numerous commercially available drugs. For instance, celecoxib (B62257) is a well-known anti-inflammatory drug, sildenafil (B151) is used for erectile dysfunction, and rimonabant (B1662492) was developed as an anti-obesity agent. nih.govdntb.gov.ua These examples highlight the broad therapeutic potential of pyrazole-containing molecules. Researchers have extensively explored pyrazole derivatives for a multitude of biological effects, including:
Anticancer nih.gov
Anti-inflammatory ontosight.ai
Antimicrobial nih.gov
Antidepressant mdpi.com
Antidiabetic mdpi.com
Antitubercular mdpi.com
The continued interest in pyrazole chemistry stems from the synthetic accessibility of the ring system and the ability to readily modify its substitution pattern to fine-tune its biological activity. mdpi.comnih.gov Modern synthetic methods, including multicomponent reactions, have further streamlined the creation of diverse pyrazole libraries for high-throughput screening in drug discovery programs. mdpi.com
| Property | Description | References |
| Structure | Five-membered aromatic heterocycle with two adjacent nitrogen atoms. | nih.govontosight.ai |
| Significance | Considered a "privileged scaffold" in medicinal chemistry. | researchgate.netmdpi.comnih.gov |
| Biological Activities | Anticancer, anti-inflammatory, antimicrobial, antidepressant, etc. | ontosight.ainih.govnih.govmdpi.com |
| Approved Drugs | Celecoxib, Sildenafil, Rimonabant. | nih.govdntb.gov.ua |
The Role of (1,3-diphenyl-1H-pyrazol-5-yl)methanol as a Foundational Structure in Organic Synthesis and Medicinal Chemistry
While the broader class of pyrazoles is well-documented, the specific compound this compound serves a crucial, albeit more specialized, role as a foundational structure or building block in organic synthesis. Direct research focusing exclusively on the biological properties of this particular methanol (B129727) derivative is limited. Its primary academic significance lies in its potential as a versatile starting material for the synthesis of more complex molecules with desired therapeutic properties.
The value of this compound is derived from two key structural features:
The 1,3-diphenyl-1H-pyrazole Core: This scaffold is a common feature in many biologically active compounds. The phenyl groups at the 1 and 3 positions contribute to the molecule's lipophilicity and can engage in hydrophobic interactions within biological targets. Derivatives of the 1,3-diphenyl-pyrazole core have been investigated as potent inhibitors of various enzymes and have shown promise in anticancer research. nih.govekb.eg
The C5-Methanol Group (-CH₂OH): The hydroxymethyl group at the 5-position of the pyrazole ring is a highly versatile functional handle. It can be readily transformed into other functional groups, making it an ideal anchor point for chemical elaboration. For example, the methanol group can be:
Oxidized to form the corresponding aldehyde (1,3-diphenyl-1H-pyrazole-5-carbaldehyde) or carboxylic acid. These functional groups are gateways to a vast number of subsequent reactions, such as the formation of imines, chalcones, or amides, to produce diverse libraries of new compounds. mdpi.comekb.eg
Converted to a halide (e.g., -CH₂Cl or -CH₂Br), which can then be used in nucleophilic substitution reactions to attach a wide variety of other molecular fragments.
Structure
3D Structure
Properties
IUPAC Name |
(2,5-diphenylpyrazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c19-12-15-11-16(13-7-3-1-4-8-13)17-18(15)14-9-5-2-6-10-14/h1-11,19H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUHWULVDNZGAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)CO)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90575075 | |
| Record name | (1,3-Diphenyl-1H-pyrazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90575075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16492-63-0 | |
| Record name | (1,3-Diphenyl-1H-pyrazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90575075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1,3 Diphenyl 1h Pyrazol 5 Yl Methanol and Its Structural Analogs
Regioselective and Stereoselective Synthetic Pathways
The construction of the pyrazole (B372694) core is the foundational step in synthesizing the target compound and its analogs. Modern methods focus on controlling the placement of substituents on the heterocyclic ring with high precision.
Multi-component Reactions for Pyrazole Ring Formation
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, offer a highly efficient route to complex pyrazoles. rsc.org A significant advantage of MCRs is the in situ generation of key intermediates, which then react further without isolation. semanticscholar.org
A common MCR strategy for pyrazole synthesis involves the one-pot reaction of an aldehyde, malononitrile (B47326), and phenylhydrazine (B124118). nih.gov This approach generates highly functionalized pyrazoles, such as 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile, which can be further modified. The proposed mechanism often begins with the catalyst-assisted Knoevenagel condensation of the aldehyde and malononitrile to produce an arylidene malononitrile intermediate. Subsequent Michael addition of phenylhydrazine, followed by cyclization and tautomerization, yields the final pyrazole ring. nih.gov
More advanced MCRs avoid the use of hydrazine (B178648) altogether by constructing the N-N bond during the reaction sequence. One such method involves the oxidative coupling of alkynes, nitriles, and titanium imido complexes, which forms the pyrazole ring through a diazatitanacyclohexadiene intermediate. researchgate.net This modular approach allows for the synthesis of multi-substituted pyrazoles from simple, readily available precursors.
| Reactants | Key Features | Product Type | Reference |
|---|---|---|---|
| Aldehydes, Malononitrile, Phenylhydrazine | Forms highly functionalized 5-aminopyrazoles. | 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles | nih.gov |
| (Hetero)aryl iodides, Propynal diethylacetal, Hydrazine | A consecutive three-component synthesis involving Sonogashira coupling followed by cyclocondensation. | 3-(Hetero)aryl-1H-pyrazoles | yu.edu.jo |
| Alkynes, Nitriles, Ti imido complexes | Forms the N-N bond via oxidation-induced coupling on a titanium center. | Multisubstituted pyrazoles | researchgate.net |
Cyclocondensation Approaches
The most classical and widely used method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a reaction known as the Knorr pyrazole synthesis. This (3+2) cyclocondensation approach is straightforward and effective for generating a wide range of substituted pyrazoles. semanticscholar.org For the synthesis of (1,3-diphenyl-1H-pyrazol-5-yl)methanol, a suitable precursor like 1,3-diphenylpropane-1,3-dione (B8210364) would be reacted with a hydrazine that carries a masked hydroxymethyl group or a precursor functional group at the C5 position.
A primary challenge in the reaction of unsymmetrical 1,3-dicarbonyls with substituted hydrazines is the control of regioselectivity, as two different regioisomers can be formed. However, by carefully selecting the reaction conditions (e.g., solvent, pH) and the nature of the substituents on both reactants, a high degree of regiocontrol can often be achieved. For instance, reactions of aryl hydrazines with 1,3-diketones in dipolar aprotic solvents under acidic conditions can favor the formation of one regioisomer over the other.
Variations of this approach utilize precursors other than 1,3-diketones. For example, β-enamino diketones can undergo cyclocondensation with arylhydrazines with high regioselectivity. Furthermore, alk-3-yn-1-ones can react with hydrazines in a microwave-accelerated, solvent-free 5-exo-dig cyclocondensation to yield 1,3,5-trisubstituted pyrazoles. commonorganicchemistry.com
| C3 Building Block | N2 Building Block | Reaction Name/Type | Key Features | Reference |
|---|---|---|---|---|
| 1,3-Dicarbonyl compounds | Hydrazine derivatives | Knorr Pyrazole Synthesis | Classical, versatile method; regioselectivity can be an issue. | semanticscholar.org |
| Alk-3-yn-1-ones | Hydrazines | 5-exo-dig Cyclocondensation | Microwave-accelerated, solvent-free, high atom economy. commonorganicchemistry.com | commonorganicchemistry.com |
| N-monosubstituted hydrazones | Nitroolefins | Michael Addition-Cyclization | One-pot, highly regioselective synthesis of 1,3,5-trisubstituted pyrazoles. researchgate.net | researchgate.net |
Tandem Oxidation and C-C/C-N Bond Formation Strategies
Tandem or cascade reactions, in which multiple bond-forming events occur sequentially in a single synthetic operation without isolating intermediates, represent a highly sophisticated and efficient strategy for pyrazole synthesis. These processes often involve an oxidation step to generate a reactive intermediate that triggers subsequent cyclization and bond formation.
A notable example is the cerium-catalyzed regioselective synthesis of pyrazoles from vicinal diols and hydrazones. This reaction proceeds via a tandem sequence involving the oxidation of the diol to a reactive 1,2-dicarbonyl intermediate, which then undergoes intermolecular C-C and C-N bond formation with the hydrazone to construct the pyrazole ring. Another powerful strategy involves the oxidative coupling of enamines and nitriles in a C-C/N-N bond-formation cascade to deliver tetrasubstituted pyrazoles, avoiding the direct use of hydrazine starting materials.
Other tandem approaches include the catalytic cross-coupling of enol triflates with diazoacetates, which proceeds through an electrocyclization of a 1,5-dipole intermediate to form the pyrazole ring with absolute regiocontrol. This method is particularly valuable for synthesizing highly substituted and structurally complex pyrazoles.
Conversion of Precursor Compounds to this compound Derivatives
Once the substituted pyrazole core is established, the final target molecule, this compound, is often obtained by modifying a precursor functional group at the C5 position.
Reduction of Carboxylate and Carbonyl Precursors
Many pyrazole synthesis methodologies yield a carboxylate or carbonyl group at the C5 position. For example, the reaction of phenylhydrazine with dimethyl acetylenedicarboxylate (B1228247) yields methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. mdpi.com A related precursor, such as ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate, is an ideal starting point for accessing the target methanol (B129727) derivative.
The conversion of these ester or aldehyde precursors to the primary alcohol is a standard functional group transformation achieved through reduction. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of cleanly reducing esters and aldehydes to primary alcohols. masterorganicchemistry.comlibretexts.org The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide and yield the final alcohol. youtube.com While LiAlH₄ is highly effective, other reducing agents like diisobutylaluminum hydride (DIBAL-H) or lithium borohydride (B1222165) (LiBH₄) can also be employed, sometimes offering greater chemoselectivity in the presence of other reducible functional groups. commonorganicchemistry.com
| Reducing Agent | Abbreviation | Precursor Functional Group | Key Characteristics | Reference |
|---|---|---|---|---|
| Lithium Aluminum Hydride | LiAlH₄ | Ester, Carboxylic Acid, Aldehyde, Ketone | Very strong, unselective reducing agent. masterorganicchemistry.com | masterorganicchemistry.com |
| Sodium Borohydride | NaBH₄ | Aldehyde, Ketone | Milder agent, generally does not reduce esters or carboxylic acids. libretexts.org | libretexts.org |
| Diisobutylaluminum Hydride | DIBAL-H | Ester, Aldehyde, Ketone, Nitrile | Can reduce esters to aldehydes at low temperatures; offers more selectivity than LiAlH₄. commonorganicchemistry.com | commonorganicchemistry.com |
Functional Group Interconversions on Pyrazole Scaffolds
The synthesis of structural analogs often relies on functional group interconversions (FGIs) on a pre-formed pyrazole scaffold. These reactions allow for the late-stage diversification of pyrazole derivatives, enabling the exploration of structure-activity relationships.
One of the most valuable FGI reactions for pyrazoles is the Vilsmeier-Haack reaction, which introduces a formyl group (-CHO), typically at the C4 position of electron-rich pyrazoles. researchgate.netbohrium.com This reaction uses a Vilsmeier reagent, commonly formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to electrophilically attack the pyrazole ring. researchgate.netsemanticscholar.org The resulting pyrazole-4-carbaldehydes are versatile intermediates that can be converted into a wide array of other functional groups. ekb.eg For example, 1,3-diphenyl-1H-pyrazole-4-carbaldehyde is a common building block for more complex derivatives. yu.edu.joresearchgate.net
Another key FGI is N-alkylation or N-arylation of the pyrazole ring. In unsymmetrical NH-pyrazoles, alkylation can occur at either of the two ring nitrogen atoms. The regioselectivity of this reaction is influenced by steric and electronic factors of the ring substituents, as well as the reaction conditions (e.g., basic vs. acidic). mdpi.compublish.csiro.au For instance, alkylation under basic conditions typically involves the pyrazole anion and is sensitive to the size of both the ring substituents and the incoming alkylating agent. publish.csiro.au Other FGIs include transition-metal-catalyzed C-H functionalization, which allows for the direct installation of aryl, alkyl, or heteroatom groups onto the pyrazole core without prior halogenation, providing a step-economical route to diverse analogs. rsc.org
Table of Compounds
| Compound Name | Role/Class |
|---|---|
| This compound | Target Compound |
| 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile | Pyrazole Derivative |
| Malononitrile | Reactant |
| Phenylhydrazine | Reactant |
| 1,3-Diphenylpropane-1,3-dione | Reactant (1,3-Dicarbonyl) |
| Alk-3-yn-1-one | Reactant |
| Enol triflate | Reactant |
| Diazoacetate | Reactant |
| Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate | Precursor Compound |
| Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | Pyrazole Derivative |
| Dimethyl acetylenedicarboxylate | Reactant |
| Lithium aluminum hydride | Reducing Agent |
| Diisobutylaluminum hydride | Reducing Agent |
| Lithium borohydride | Reducing Agent |
| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Intermediate/Building Block |
| Phosphorus oxychloride | Reagent (Vilsmeier-Haack) |
| Dimethylformamide | Reagent/Solvent |
Catalytic Methods in the Synthesis of this compound and Related Structures
Catalysis has become central to the synthesis of pyrazole derivatives, enabling reactions that are otherwise difficult or inefficient. Both metal-based and organic catalysts have been extensively explored to facilitate the construction of the pyrazole core and its subsequent functionalization.
Transition-metal catalysis offers a robust platform for the synthesis of highly substituted pyrazoles through the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These methods often utilize pre-functionalized starting materials or proceed via direct C-H functionalization, providing access to a wide array of structural analogs. researchgate.netrsc.org
Palladium-catalyzed reactions are prominent in pyrazole synthesis. The Buchwald-Hartwig amination, a palladium-catalyzed C-N cross-coupling reaction, has been successfully applied to the amination of bromoimidazoles and bromopyrazoles using specialized ligand systems like tBuBrettPhos, yielding N-arylated pyrazoles in moderate to excellent yields. mit.edu Similarly, Ullmann-type coupling reactions, often catalyzed by copper, can be employed. Mechanistic studies suggest that some syntheses proceed through an initial cyclization to form a pyrazole intermediate, followed by a metal-catalyzed coupling (e.g., Ullmann coupling) with an aryl halide to furnish the final 1,3-disubstituted pyrazole. nih.gov
Copper-catalyzed reactions are also widely used due to the lower cost and ready availability of copper catalysts. Copper salts such as CuCl and CuOTf have been shown to catalyze the oxidative coupling and cyclization of substrates like aldehyde hydrazones and maleimides to form pyrazole and pyrrolo[3,4-c]pyrazole scaffolds. nih.govmdpi.com These reactions often utilize molecular oxygen or air as a green oxidant. nih.govorganic-chemistry.org
Other transition metals like iron and silver have emerged as sustainable alternatives. Iron-catalyzed dehydrogenative coupling of alcohols with aryl hydrazines provides a route to trisubstituted pyrazoles, avoiding the need for pre-functionalized starting materials. researchgate.net Silver catalysts, such as AgOTf, have been used for the rapid and highly regioselective synthesis of 3-CF3-pyrazoles from trifluoromethylated ynones and hydrazines at room temperature. mdpi.com
| Catalyst System | Reaction Type | Substrates | Key Features | Yield | Ref. |
| Pd/AdBrettPhos | C-N Cross-Coupling | Primary amides, Heterocyclic bromides | First efficient amidation of pyrazole bromides. | Good to Excellent | mit.edu |
| Pd/tBuBrettPhos | C-N Cross-Coupling | Amines, Unprotected bromo-pyrazoles | Mild conditions, broad scope for amino-pyrazoles. | Moderate to Excellent | mit.edu |
| CuCl | Oxidative [3+2] Cycloaddition | Aldehyde hydrazones, Maleimides | Mild conditions, synthesis of pyrrolo[3,4-c]pyrazoles. | Good | nih.govmdpi.com |
| Fe(II)-pincer complex | Dehydrogenative C-C/C-N Coupling | Alcohols, Aryl hydrazines | Sustainable, oxidant-free, tandem reaction. | Moderate to Good | researchgate.net |
| AgOTf (1 mol%) | Cyclization | Trifluoromethylated ynones, Hydrazines | Rapid reaction at room temperature, high regioselectivity. | Up to 99% | mdpi.com |
Organocatalysis has surfaced as a powerful strategy for the asymmetric synthesis of chiral pyrazole-containing molecules, avoiding the use of potentially toxic and expensive metals. These reactions often employ small organic molecules, such as cinchona alkaloids or thiourea (B124793) derivatives, to catalyze transformations with high enantioselectivity. rsc.orgnih.gov
A primary application of organocatalysis in this field is the asymmetric Michael addition of pyrazol-5-ones to various Michael acceptors. For instance, bifunctional thiourea catalysts have been utilized in the asymmetric 1,6-addition of pyrazol-5-ones to 3-methyl-4-nitro-5-alkenylisoxazoles, yielding chiral compounds with both isoxazole (B147169) and pyrazole moieties in good yields (72–90%) and high enantioselectivities (83–94% ee). rsc.orgrsc.org
Similarly, cinchona alkaloid derivatives can catalyze tandem Michael addition and Thorpe-Ziegler type reactions between 2-pyrazolin-5-ones and benzylidenemalononitriles. nih.gov This approach provides the first enantioselective route to biologically active 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles, with enantiomeric excesses reaching up to >99%. nih.gov The reactions can be performed as two-, three-, or even four-component processes by generating the starting materials in situ. nih.gov N-heterocyclic carbenes (NHCs) have also been employed in the enantioselective annulation of pyrazolones with α,β-unsaturated aldehydes to afford dihydropyranone-fused pyrazoles. acs.org
| Organocatalyst | Reaction Type | Substrates | Product Type | Yield | Enantiomeric Excess (ee) | Ref. |
| Bifunctional Thiourea | Asymmetric 1,6-Michael Addition | Pyrazol-5-ones, Alkenylisoxazoles | Chiral Isoxazole-Pyrazole Hybrids | 72-90% | 83-94% | rsc.orgrsc.org |
| Cinchona Alkaloids | Tandem Michael/Thorpe-Ziegler | 2-Pyrazolin-5-ones, Benzylidenemalononitriles | Dihydropyrano[2,3-c]pyrazoles | Excellent | Up to >99% | nih.gov |
| Secondary Amines | Michael/Wittig/oxa-Michael Sequence | Pyrazole-5-ols, α,β-Unsaturated Aldehydes | Tetrahydropyrano[2,3-c]pyrazoles | Good to Very Good | Very Good to Excellent | acs.org |
| N-Heterocyclic Carbene (NHC) | Annulation | Pyrazolones, α,β-Unsaturated Aldehydes | Dihydropyranone-fused Pyrazoles | Moderate to Good | Good | acs.org |
Innovative Synthesis Techniques (e.g., Microwave, Ultrasound, Mechanochemical Assistance)
To enhance reaction efficiency and align with the principles of green chemistry, innovative energy sources have been applied to the synthesis of pyrazole derivatives. These techniques, including microwave irradiation, ultrasound, and mechanochemistry, often lead to dramatically reduced reaction times, improved yields, and milder reaction conditions. rsc.org
Microwave-assisted synthesis has been extensively used for the rapid synthesis of pyrazoles. The reaction of chalcones with hydrazine hydrate (B1144303) in the presence of glacial acetic acid, for example, can be completed in minutes under microwave irradiation (280 W), compared to hours required for conventional heating. mit.edu One-pot, three-component syntheses of pyrazolone (B3327878) derivatives from ethyl acetoacetate, phenylhydrazine, and aldehydes have been achieved under solvent-free microwave conditions, with optimal yields obtained at 420 W in just 10 minutes. mdpi.com This method avoids hazardous solvents and simplifies work-up procedures. mdpi.combohrium.com
Ultrasound-assisted organic synthesis (UAOS) utilizes acoustic cavitation to generate localized high-energy "hot spots," enhancing chemical reactivity. rsc.org The synthesis of pyrazolines from chalcones and phenylhydrazine under ultrasonic irradiation can be accomplished in 25-150 minutes in good yields, a significant improvement over the 3-4 hours required by conventional reflux methods. nih.gov This green technique reduces energy consumption and often eliminates the need for harsh reaction conditions. nih.gov
Mechanochemical synthesis , which involves inducing reactions by grinding or milling solid reactants, offers a solvent-free alternative. Although less common for pyrazoles, it holds distinct sustainability advantages. rsc.org The synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazines has been successfully performed using mechanochemical ball milling, which shortens reaction times, improves yields, and avoids the use of solvents entirely. nih.gov
| Technique | Reaction Type | Substrates | Conditions | Time | Yield | Ref. |
| Microwave | Cyclization | Chalcones, Hydrazine hydrate | 280 W, Glacial acetic acid | 10 min | Good | mit.edu |
| Microwave | One-pot, 3-component | Ethyl acetoacetate, Hydrazine, Aldehyde | 420 W, Solvent-free | 10 min | 51-98% | mdpi.com |
| Ultrasound | Cyclization | Chalcones, Phenylhydrazine | 25-45°C, Glacial acetic acid | 25-150 min | Good to Excellent | |
| Ultrasound | One-pot, 2-step | Acetophenones, Aldehydes, Hydrazine | Ultrasonic bath | 25 min (for pyrazoline) | 64-82% | nih.gov |
| Mechanochemical | Cyclization/Oxidation | Chalcones, Hydrazine, Oxidant | Ball milling, Solvent-free | 30 min per step | Good | nih.gov |
Chemical Transformations and Derivatization Strategies for 1,3 Diphenyl 1h Pyrazol 5 Yl Methanol
Modifications at the Methanol (B129727) Functionality
The hydroxyl group of the methanol substituent is a primary site for chemical modification, enabling its conversion into various other functional groups.
Oxidation Reactions to Aldehydes and Carboxylic Acids
The primary alcohol of (1,3-diphenyl-1H-pyrazol-5-yl)methanol can be selectively oxidized to form either the corresponding aldehyde or carboxylic acid, which are key intermediates for further synthesis.
The oxidation to 1,3-diphenyl-1H-pyrazole-5-carbaldehyde is a foundational step. While direct oxidation of the C5-methanol is a standard procedure, a prevalent method for synthesizing pyrazole-carbaldehydes is the Vilsmeier-Haack reaction on corresponding hydrazone precursors. jocpr.comresearchgate.netekb.egrsc.org This reaction, which uses a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is highly effective for introducing a formyl group at the C4 position of the pyrazole (B372694) ring. nih.gov The resulting aldehyde is a versatile building block for creating more complex molecules. ekb.eg
Further oxidation of the aldehyde yields 1,3-diphenyl-1H-pyrazole-5-carboxylic acid . This transformation can be achieved using various oxidizing agents. For instance, studies on the analogous C4-carbaldehyde show effective conversion to the carboxylic acid using sodium chlorite (B76162) (NaClO₂) in an acetone (B3395972) and water mixture. rsc.org The resulting carboxylic acid can then undergo further reactions, such as esterification, by reacting with an alcohol under acidic conditions. smolecule.com
| Starting Material | Product | Reagents/Conditions | Application of Product |
| This compound | 1,3-Diphenyl-1H-pyrazole-5-carbaldehyde | Standard oxidizing agents (e.g., PCC, MnO₂) or Vilsmeier-Haack on precursor | Precursor for Schiff bases, imines, and further oxidation ekb.egrsc.org |
| 1,3-Diphenyl-1H-pyrazole-5-carbaldehyde | 1,3-Diphenyl-1H-pyrazole-5-carboxylic acid | Sodium Chlorite (NaClO₂) | Precursor for esters and amides rsc.orgsmolecule.com |
Halogenation and Ether/Ester Formation
The methanol functionality can also be converted into halides, ethers, and esters, significantly expanding the range of accessible derivatives.
Halogenation of the primary alcohol to produce compounds like 5-(chloromethyl)-1,3-diphenyl-1H-pyrazole is a standard transformation that can be accomplished with reagents such as thionyl chloride (SOCl₂) or phosphorus halides. This conversion of the hydroxyl group into a good leaving group facilitates subsequent nucleophilic substitution reactions.
Ether formation can be achieved through methods like the Williamson ether synthesis or Mitsunobu reaction. Selective O-methylation of similar pyrazole structures has been reported using methanol under Mitsunobu conditions, providing a pathway to methoxy (B1213986) derivatives. researchgate.net
Esterification can be performed directly on the alcohol with carboxylic acids or their derivatives (e.g., acyl chlorides) under appropriate catalytic conditions. Alternatively, the carboxylic acid derivative (from oxidation) can be reacted with various alcohols to form a diverse library of esters. smolecule.com
| Reaction Type | Reagent/Method | Product Class |
| Halogenation | Thionyl chloride (SOCl₂) or Phosphorus tribromide (PBr₃) | 5-(Halomethyl)-1,3-diphenyl-1H-pyrazoles |
| Etherification | Williamson ether synthesis or Mitsunobu reaction researchgate.net | 5-(Alkoxymethyl)-1,3-diphenyl-1H-pyrazoles |
| Esterification | Acyl chlorides or Carboxylic acids (with catalyst) | 5-(Acyloxymethyl)-1,3-diphenyl-1H-pyrazoles |
Substituent Effects and Modifications on the Pyrazole Ring System
The pyrazole core and its phenyl substituents are also amenable to a variety of derivatization reactions, allowing for fine-tuning of the molecule's electronic and steric properties.
Aromatic Substitution Reactions on Phenyl Rings at N1 and C3
The two phenyl rings attached to the pyrazole core can undergo electrophilic aromatic substitution. The position of substitution is directed by the pyrazole ring, which acts as a deactivating group. Research on the nitration of 3-methyl-1,5-diphenylpyrazole (an analogue of the target compound) using nitric acid in a sulfuric acid medium demonstrated a clear substitution pattern. rsc.org The first nitro group is introduced at the para position of the phenyl ring at C3 (C5 in the analogue). With excess nitric acid, a second nitro group is added to the para position of the phenyl ring at the N1 position. This stepwise nitration allows for controlled synthesis of mono- and di-nitro derivatives. rsc.org Further studies showed that these nitrated compounds could then be brominated on the phenyl rings, indicating that subsequent halogenation is also feasible. rsc.org
Derivatization at the Pyrazole C4 Position
The C4 position of the pyrazole ring is electron-rich and thus highly susceptible to electrophilic substitution. mdpi.com
Halogenation at this position is readily achieved. A direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines has been developed using N-halosuccinimides (NXS, where X = Cl, Br, or I) as safe and inexpensive halogenating agents. researchgate.netbeilstein-archives.org This metal-free protocol proceeds at room temperature and provides an effective route to 4-halogenated pyrazole derivatives with good to excellent yields.
Formylation via the Vilsmeier-Haack reaction is another common and efficient method to introduce a functional group at the C4 position, yielding 1,3-diphenyl-1H-pyrazole-4-carbaldehyde. rsc.orgnih.gov This reaction has been widely used to create aldehyde precursors for a vast number of more complex heterocyclic systems. jocpr.comresearchgate.net
| Reaction Type | Reagent | Position of Derivatization | Product |
| Halogenation | N-Bromosuccinimide (NBS) | C4 | 4-Bromo-(1,3-diphenyl-1H-pyrazol-5-yl)methanol |
| Halogenation | N-Iodosuccinimide (NIS) | C4 | 4-Iodo-(1,3-diphenyl-1H-pyrazol-5-yl)methanol |
| Formylation | POCl₃ / DMF | C4 | 4-Formyl-(1,3-diphenyl-1H-pyrazol-5-yl)methanol |
Incorporation into Schiff Bases and Imine Derivatives
Following the oxidation of the methanol group to 1,3-diphenyl-1H-pyrazole-5-carbaldehyde, the resulting aldehyde is an excellent substrate for condensation reactions with primary amines to form Schiff bases (imines). This reaction is typically carried out by refluxing the aldehyde and the amine in a solvent like methanol or ethanol (B145695), often with a few drops of acetic acid as a catalyst. ekb.egrasayanjournal.co.in A wide variety of amines, including substituted anilines and other heterocyclic amines like 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol, have been successfully condensed with the analogous 1,3-diphenyl-1H-pyrazole-4-carbaldehyde to produce a diverse range of imine derivatives. rasayanjournal.co.innih.govresearchgate.net These reactions are fundamental in constructing larger, multi-functional molecules. rdd.edu.iq
Scaffold Diversity through Fused Heterocyclic Systems from Pyrazole Derivatives
The chemical architecture of pyrazole derivatives, including those related to this compound, serves as a versatile foundation for constructing more complex, fused heterocyclic systems. These derivatization strategies significantly expand the structural diversity of the pyrazole scaffold, leading to novel molecular frameworks. Key transformations include the annulation of pyridine (B92270) and pyran rings, the attachment of thiazole (B1198619) and thiazolidine (B150603) moieties, and the formation of secondary pyrazoline rings.
Pyrazolo-Fused Pyridines and Pyrans
The fusion of a pyridine ring to a pyrazole core results in the formation of pyrazolopyridines, a significant class of bicyclic heterocycles. nih.gov A primary synthetic route to access the 1H-pyrazolo[3,4-b]pyridine skeleton involves the condensation reaction between a 5-aminopyrazole and a 1,3-dicarbonyl compound. nih.gov The regioselectivity of this reaction is a critical aspect, especially when using a non-symmetrical 1,3-dicarbonyl compound. The outcome is dictated by the relative electrophilicity of the two carbonyl groups; the initial reaction occurs at the more electrophilic carbonyl carbon. nih.gov For instance, in reactions involving 1,1,1-trifluoropentane-2,4-dione, the carbonyl group adjacent to the trifluoromethyl (CF₃) group is significantly more electrophilic, directing the initial nucleophilic attack from the hydrazine (B178648) precursor to that site. nih.gov
Another prominent strategy for synthesizing pyrazolo-fused pyridines is the oxidative [3+2] cycloaddition. This method facilitates the reaction of N-aminopyridinium ylides with electron-deficient alkenes, providing a facile, metal-free pathway to various multifunctionalized pyrazolo[1,5-a]pyridine (B1195680) architectures. organic-chemistry.org
| Starting Pyrazole Derivative | Reagent(s) | Fused System | Key Findings |
| 5-Aminopyrazole | Non-symmetrical 1,3-dicarbonyl compound | 1H-Pyrazolo[3,4-b]pyridine | Reaction can yield two regioisomers; proportions depend on the relative electrophilicity of the carbonyl groups. nih.gov |
| 5-Aminopyrazole | 1,1,1-Trifluoropentane-2,4-dione | 4-Trifluoromethyl-1H-pyrazolo[3,4-b]pyridine | The more electrophilic carbonyl (adjacent to CF₃) dictates the regiochemical outcome of the cyclization. nih.gov |
| N-Aminopyridinium ylides | α,β-Unsaturated carbonyl compounds | Pyrazolo[1,5-a]pyridine | A regioselective cycloaddition provides a direct route to the fused system under facile conditions. organic-chemistry.org |
This table summarizes synthetic strategies for Pyrazolo-Fused Pyridines based on available data.
Thiazole and Thiazolidine Derivatization
The pyrazole scaffold can be functionalized by the introduction of thiazole and thiazolidine rings, creating hybrid molecules with distinct structural features. A widely employed method for this derivatization is the Knoevenagel condensation. researchgate.netnih.gov This reaction typically involves the condensation of a pyrazole-4-carbaldehyde with a compound containing an active methylene (B1212753) group, such as a thiazolidine-2,4-dione derivative. researchgate.netnih.gov
For example, a series of (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione derivatives were synthesized through a multi-step process where the final key step is the Knoevenagel condensation between 1,3-diphenyl-1H-pyrazole-4-carbaldehyde and an N-substituted thiazolidine-2,4-dione. researchgate.netnih.gov The reaction is often carried out in ethanol with a catalytic amount of piperidine, leading to the formation of the target compounds in high yields. nih.gov
An alternative approach to thiazole derivatization involves the reaction of a pyrazole-containing thiosemicarbazone with an α-haloketone, such as bromoacetophenone, which results in the formation of a thiazole ring attached to the pyrazole core. nih.gov
| Pyrazole Precursor | Reagent | Resulting Derivative | Reaction Type |
| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Ethyl 2-(2,4-dioxothiazolidin-3-yl)acetate | Ethyl 2-((Z)-2,4-dioxo-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)thiazolidin-3-yl)acetate | Knoevenagel Condensation nih.gov |
| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | 3-((1-Substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione | (Z)-5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione | Knoevenagel Condensation researchgate.net |
| Pyrazole-thiosemicarbazone derivative | Bromoacetophenone | Pyrazole-clubbed thiazole derivative | Cyclization nih.gov |
This table illustrates methods for the derivatization of pyrazoles with thiazole and thiazolidine moieties.
Pyrazoline Ring Formation
The synthesis of molecules containing both a pyrazole and a pyrazoline ring represents another avenue for scaffold diversification. Pyrazolines, which are five-membered heterocyclic rings with one double bond, can be synthesized through the cyclization of α,β-unsaturated ketones (chalcones) with hydrazine derivatives. rdd.edu.iqmdpi.com
To achieve a pyrazole-pyrazoline hybrid, the synthesis begins with the preparation of a chalcone (B49325) that incorporates a pyrazole moiety. An example is 3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one. This pyrazole-containing chalcone can then be reacted with a hydrazine, such as isonicotinic acid hydrazide, in a suitable solvent like glacial acetic acid under reflux conditions. mdpi.com This reaction proceeds via a cyclocondensation mechanism to form a new 4,5-dihydropyrazole (pyrazoline) ring attached to the original pyrazole scaffold at the 4-position. mdpi.com The resulting structure, 5-(1,3-diphenyl-1H-pyrazol-4-yl)-3-phenyl-4,5-dihydropyrazol-1-ylmethanone, exemplifies this strategy of building upon the pyrazole core. mdpi.com
| Pyrazole-Containing Precursor | Reagent | Final Product | Key Transformation |
| 3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one (a chalcone) | Isonicotinic acid hydrazide | 5-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-phenyl-4,5-dihydropyrazol-1-ylmethanone | Cyclocondensation to form a pyrazoline ring mdpi.com |
| 3-(Phenyl)-1-phenylprop-2-en-1-one (chalcone) | 2-Hydrazinyl-4,4-diphenyl-1H-imidazol-5(4H)-one | 2-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4,4-diphenyl-1H-imidazol-5(4H)-one | Formation of a pyrazoline ring attached to an imidazolone (B8795221) moiety nih.gov |
This table details the formation of a secondary pyrazoline ring starting from pyrazole-derived precursors.
Structure Activity Relationship Sar Investigations of 1,3 Diphenyl 1h Pyrazol 5 Yl Methanol Derivatives
Correlation of Substituent Variations with Molecular Recognition
Systematic modifications of the phenyl rings and the pyrazole (B372694) core have provided significant insights into the molecular recognition requirements for biological activity. Studies on related N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide analogs, which are structurally similar to the target compound, have demonstrated clear SAR trends for the positive allosteric modulation of the metabotropic glutamate-5 receptor (mGluR5). nih.govresearchgate.net
The nature and position of substituents on the benzamide (B126) moiety, corresponding to a modified methanol (B129727) group at the 5-position, play a crucial role. Research shows that electronegative substituents in the para-position of the benzamide ring enhance the compound's potency. nih.gov Similarly, modifications to the phenyl rings at the 1 and 3 positions of the pyrazole core are pivotal. The addition of a halogen atom, particularly in the ortho-position of the 1-phenyl ring, was found to increase both binding and functional activity significantly. nih.govresearchgate.net The combination of these optimal substitutions led to the development of highly potent compounds. nih.gov
Another study on 1,3-diaryl-[1H]-pyrazole derivatives designed to affect the processing of the amyloid precursor protein highlighted the importance of amino side chains on the phenyl rings. mdpi.com The variation in the position and nature of these side chains, such as [(N,N-dimethyl)amino]methyl or [(4-methyl)piperazin-1-yl]methyl groups, resulted in compounds with the best efficacy. mdpi.com This indicates that for certain targets, the introduction of basic, amine-containing side chains is a key factor for potent molecular recognition.
Investigations into 3,5-diphenylpyrazole (B73989) derivatives as inhibitors of meprin α and β also contribute to understanding SAR. While the unsubstituted 3,5-diphenylpyrazole already shows high inhibitory activity, the introduction of different groups at these positions modulates potency. nih.gov For instance, a cyclopentyl moiety maintained high activity, whereas methyl or benzyl (B1604629) groups led to a decrease, illustrating that the size and shape of the substituent are critical for fitting into the target's binding pocket. nih.gov
| Core Structure | Substituent on 1-Phenyl Ring | Substituent on Benzamide Ring | Observed Effect on Activity |
|---|---|---|---|
| N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide | None | para-electronegative group (e.g., -NO₂) | Increased potency |
| N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide | ortho-halogen (e.g., -F) | None | Increased binding and functional activity |
| N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide | ortho-halogen (e.g., -F) | para-electronegative group (e.g., -NO₂) | Synergistic increase in potency and binding |
Stereochemical Influence on Biological Efficacy
The influence of stereochemistry on the biological efficacy of pyrazole derivatives is a recognized principle in drug design, although specific studies on (1,3-diphenyl-1H-pyrazol-5-yl)methanol are limited. The core structure of this compound itself is achiral. However, the introduction of chiral centers, for instance, by substitution on the methanol group or on alkyl side chains attached to the phenyl rings, would result in stereoisomers.
It is well-established that enantiomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and metabolic profiles. This is because biological targets, such as enzymes and receptors, are chiral and will interact differently with each enantiomer. One study involving pyrazole derivatives prepared a racemic intermediate, (±) 1-phenyl-2-(1H-pyrazol-1-yl)ethan-1-ol, and successfully resolved it into its separate enantiomers, acknowledging the importance of evaluating stereoisomers independently. nih.gov While this study did not focus on the diphenyl-pyrazol-methanol core, it underscores the general importance of stereochemistry in this class of compounds. The differential binding of enantiomers to a target protein can lead to one being a potent agonist while the other is inactive or even an antagonist.
Topographical and Electronic Parameters Governing Activity
Electronic effects of substituents on the phenyl rings significantly influence molecular interactions. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the electron density distribution across the molecule. nih.gov This can affect hydrogen bonding capabilities, pKa values, and the strength of electrostatic or hydrophobic interactions with the target. For example, SAR studies on 4-arylazo-3,5-diamino-1H-pyrazoles revealed that the position of substituents is critical. An ortho-fluorine substituent on the phenyl ring resulted in the highest activity compared to the same substituent at the meta or para positions. nih.gov This highlights the interplay between electronic effects and the specific topography of the binding pocket.
| Derivative Class | Substituent Type | Position | Key Parameter | Impact on Activity | Reference |
|---|---|---|---|---|---|
| 4-Arylazo-3,5-diamino-1H-pyrazoles | Fluorine | ortho | Positional/Electronic | Highest activity compared to meta/para | nih.gov |
| 4-Arylazo-3,5-diamino-1H-pyrazoles | Hydroxyl (-OH) | ortho | H-bond donor | Moderate activity | nih.gov |
| 3,5-Diphenylpyrazoles | Cyclopentyl | Position 3/5 | Steric/Size | Maintained high activity | nih.gov |
| 3,5-Diphenylpyrazoles | Methyl/Benzyl | Position 3/5 | Steric/Size | Decreased activity | nih.gov |
| Pyrazolyl-thiazoles | Nitro/Halogen | - | Electronic (EWG) | Significant influence on activity | rsc.org |
Computational Approaches to SAR Prediction and Validation
Computational chemistry has become an essential tool for predicting and validating the SAR of pyrazole derivatives, including those related to this compound. eurasianjournals.com Quantitative Structure-Activity Relationship (QSAR) modeling is a primary method used to correlate the physicochemical properties of a series of compounds with their biological activities. ijsdr.orgresearchgate.net
2D-QSAR models establish relationships between biological activity and 2D structural descriptors, such as molecular volume, the number of multiple bonds, and the presence of specific atom fragments. shd-pub.org.rs These models can identify key structural features that contribute positively or negatively to the desired activity. researchgate.net
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed picture by considering the three-dimensional structure of the molecules. These analyses generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor characteristics are favorable or unfavorable for activity. ijsdr.orgshd-pub.org.rs This information is invaluable for the rational design of new derivatives with enhanced potency. rsc.org
Molecular docking simulations are used to predict the binding mode of a ligand within the active site of its target protein. ijsdr.org These simulations help to rationalize observed SAR data by showing how specific substituents interact with amino acid residues in the binding pocket. shd-pub.org.rs The binding interactions revealed by docking can corroborate the findings from QSAR models, providing a more complete understanding of the molecular basis of activity. shd-pub.org.rs
These computational approaches, often used in combination, offer a cost-effective and efficient means to screen virtual libraries of compounds, prioritize candidates for synthesis, and guide the optimization of lead compounds. eurasianjournals.comnih.gov
Exploration of Biological Activities and Molecular Mechanisms of 1,3 Diphenyl 1h Pyrazol 5 Yl Methanol Derivatives
Enzyme Modulation and Inhibition Pathways
The structural framework of (1,3-diphenyl-1H-pyrazol-5-yl)methanol has served as a versatile scaffold for the design of potent and selective enzyme inhibitors. These derivatives have shown promise in targeting enzymes implicated in inflammation and metabolic disorders.
Cyclooxygenase (COX) Isozyme Inhibition (e.g., COX-2)
A significant area of research has been the development of pyrazole (B372694) derivatives as selective inhibitors of cyclooxygenase-2 (COX-2). researchgate.netnih.gov The COX enzymes, COX-1 and COX-2, are key to the synthesis of prostaglandins, which are mediators of inflammation and pain. nih.gov Selective inhibition of COX-2 is a desirable therapeutic strategy as it is primarily involved in inflammatory processes, while COX-1 plays a role in maintaining the integrity of the stomach lining. nih.gov
Derivatives of 1,3,5-triaryl-4,5-dihydro-1H-pyrazole have been synthesized and evaluated for their COX inhibitory activity. Structure-activity relationship (SAR) studies have revealed that the substitution pattern on the aryl rings is crucial for both potency and selectivity. For instance, compounds with a methanesulfonyl or amino pharmacophore have demonstrated significant COX-2 inhibitory effects. nih.gov Molecular docking studies have further elucidated the binding modes of these pyrazole derivatives within the active site of the COX-2 enzyme, often highlighting the importance of specific substitutions for optimal interaction with the enzyme's secondary pocket. nih.govnih.gov
Table 1: COX-2 Inhibition by Pyrazole Derivatives
| Compound | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) | Reference |
|---|---|---|---|
| 5s | 1.81 | 72.95 | nih.gov |
| 5u | 1.79 | 74.92 | nih.gov |
| 10a | 0.14 | >71.4 | nih.gov |
| 10b | 0.12 | >83.3 | nih.gov |
Microsomal Prostaglandin (B15479496) E2 Synthase-1 (mPGES-1) Inhibition
Targeting microsomal prostaglandin E2 synthase-1 (mPGES-1) has emerged as a promising alternative to COX inhibition for controlling inflammation. nih.govrsc.org This enzyme acts downstream of COX-2 and is specifically responsible for the production of prostaglandin E2 (PGE2), a key mediator of inflammation and pain. e-century.usnih.govnih.gov Inhibiting mPGES-1 allows for a more targeted approach, potentially reducing the side effects associated with broader prostaglandin synthesis inhibition. nih.govnih.gov
Researchers have designed and synthesized a series of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel mPGES-1 inhibitors. nih.govnih.gov These compounds have demonstrated potent in vitro inhibitory activity against human mPGES-1, with some showing desirable selectivity over COX isozymes. nih.gov The diphenyl-pyrazole moiety in these derivatives is designed to occupy hydrophobic pockets within the enzyme's active site. nih.gov
Table 2: mPGES-1 Inhibition by Pyrazole Derivatives
| Compound | mPGES-1 IC₅₀ (nM) | COX-1/2 Inhibition (%) at 100 µM | Reference |
|---|---|---|---|
| 14f | ~36 | Not significant | nih.gov |
Dipeptidyl Peptidase-4 (DPP-4) Inhibition (as intermediates)
(1,3-Diphenyl-1H-pyrazol-4-yl)-methylamine analogues, which can be conceptually derived from the this compound scaffold, have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4). researchgate.netresearchgate.netcapes.gov.br DPP-4 is a key enzyme in glucose metabolism, and its inhibition is an established therapeutic strategy for type 2 diabetes. nih.govresearchgate.netnih.govnih.gov
Structure-activity relationship studies of these pyrazole-based inhibitors have shown that substitutions on the phenyl rings significantly influence their inhibitory activity and selectivity against related enzymes like DPP8. researchgate.netresearchgate.net For example, compounds with 2,4-dichloro substituents on the 3-phenyl ring showed a preference for DPP-4 inhibition. researchgate.netresearchgate.netcapes.gov.br Molecular modeling has been used to predict the binding modes of these compounds within the DPP-4 active site, guiding further optimization. researchgate.net
Table 3: DPP-4 Inhibition by (1,3-diphenyl-1H-pyrazol-4-yl)-methylamine Analogues
| Compound | DPP-4 IC₅₀ (µM) | DPP-8 IC₅₀ (µM) | Reference |
|---|---|---|---|
| 15h | 0.038 | >100 | researchgate.netresearchgate.net |
Receptor Interaction and Allosteric Modulation
Beyond enzyme inhibition, derivatives based on the diphenyl-pyrazole framework have been developed as modulators of important receptors in the central nervous system.
Antimicrobial Efficacy and Mechanisms
The pyrazole nucleus is a well-established pharmacophore in the development of antimicrobial agents. orientjchem.orgjocpr.com Derivatives of 1,3-diphenyl-1H-pyrazole have been synthesized and evaluated for their efficacy against a range of bacterial and fungal pathogens. nih.govnih.gov
Recent studies have focused on hybrid molecules that combine the pyrazole scaffold with other heterocyclic systems like pyrimidine (B1678525) and thiazole (B1198619), starting from 4-acetyl-1,3-diphenyl-1H-pyrazole-5(4H)-ole. nih.gov Several of these new compounds have exhibited moderate to high inhibition potency against various microbes, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. nih.gov The proposed mechanism of action for some of these pyrazole-based antimicrobials involves the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. nih.govnih.goveurekaselect.com Molecular docking studies have been employed to investigate the binding interactions of these compounds with the active site of DNA gyrase. nih.gov
Table 5: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|
| 8 | B. subtilis | 5 | nih.gov |
| 8 | C. albicans | 10 | nih.gov |
| 12 | MRSA | 10 | nih.gov |
| 12 | B. subtilis | 5 | nih.gov |
| 12 | C. albicans | 5 | nih.gov |
| 13 | B. subtilis | 5 | nih.gov |
| 13 | C. albicans | 5 | nih.gov |
| 19 | B. subtilis | 5 | nih.gov |
Antibacterial Action against Gram-Positive and Gram-Negative Strains
Derivatives of this compound have shown notable efficacy against a range of bacterial pathogens. Studies have demonstrated that modifications to the pyrazole core can lead to compounds with significant growth inhibitory effects on both Gram-positive and Gram-negative bacteria.
For instance, a series of pyrazole-clubbed pyrimidine and thiazole compounds were synthesized from 4-acetyl-1,3-diphenyl-1H-pyrazole-5(4H)-ole. nih.gov Several of these derivatives exhibited moderate to high inhibitory potency against pathogenic microbes. nih.gov Specifically, compounds 7 , 8 , 12 , 13 , and 19 showed the highest inhibition against both Gram-positive (MRSA, Bacillus subtilis) and Gram-negative (Pseudomonas aeruginosa, Klebsiella pneumonia) bacteria when compared to standard drugs. nih.gov The minimum inhibitory concentration (MIC) values for these potent molecules indicated their effectiveness at low concentrations. nih.gov For example, compounds 8 , 12 , 13 , and 19 displayed strong potency against B. subtilis with a MIC of 5 μg/mL. nih.gov
Another study on N-(trifluoromethyl)phenyl substituted pyrazole derivatives described their effectiveness as growth inhibitors of antibiotic-resistant Gram-positive bacteria. rsc.org These compounds were also found to prevent the formation of biofilms by methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. rsc.org Furthermore, pyrazole-thiazole hybrids containing a hydrazone moiety have been reported as potent antimicrobial agents, showing efficacy against S. aureus and Klebsiella planticola. nih.gov
The proposed mechanism for some of these derivatives involves the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication. nih.govnih.gov
Table 1: Antibacterial Activity of Selected this compound Derivatives
| Compound | Bacterial Strain | Activity/Measurement | Source |
|---|---|---|---|
| Compound 8 | Bacillus subtilis | MIC: 5 μg/mL | nih.gov |
| Compound 12 | Bacillus subtilis | MIC: 5 μg/mL | nih.gov |
| Compound 12 | MRSA | MIC: 10 μg/mL | nih.gov |
| Compound 13 | Bacillus subtilis | MIC: 5 μg/mL | nih.gov |
Antifungal Activity
The antifungal potential of this compound derivatives has also been a significant area of investigation. Research has shown that these compounds can effectively inhibit the growth of various fungal species, including clinically relevant yeasts like Candida albicans.
In a study evaluating pyrazole-clubbed pyrimidine and thiazole derivatives, compounds 12 and 13 demonstrated a strong effect against C. albicans at a concentration of 5 μg/mL, while compound 8 was effective at 10 μg/mL. nih.gov Another investigation into 5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles revealed that these compounds exhibited lower MIC values against six Candida species compared to the standard antifungal drug fluconazole. mdpi.com The antifungal mechanism for these derivatives is suggested to be the inhibition of ergosterol (B1671047) synthesis, a critical component of the fungal cell membrane. mdpi.com This inhibition is believed to occur through targeting the CYP51 enzyme. mdpi.com
Furthermore, pyrazole thio-oxadiazole derivatives have demonstrated good antifungal activity, with their efficacy being dependent on the nature of the substituent. For example, one derivative showed excellent activity against Aspergillus fumigatus.
Table 2: Antifungal Activity of Selected this compound Derivatives
| Compound/Derivative Series | Fungal Strain | Activity/Measurement | Source |
|---|---|---|---|
| Compound 8 | Candida albicans | MIC: 10 μg/mL | nih.gov |
| Compound 12 | Candida albicans | MIC: 5 μg/mL | nih.gov |
| Compound 13 | Candida albicans | MIC: 5 μg/mL | nih.gov |
| 5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles | Candida spp. | Lower MIC than fluconazole | mdpi.com |
Antiviral Investigations
The antiviral properties of this compound derivatives have been explored against a variety of viruses. A notable series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines were synthesized and evaluated for their antiviral activity against a large panel of RNA and DNA viruses. researchgate.netdocumentsdelivered.com
Many of these compounds were found to interfere with the replication of human Respiratory Syncytial Virus (RSV) at micromolar concentrations, with EC50 values ranging from 5 μM to 28 μM. researchgate.netdocumentsdelivered.com Structure-activity relationship (SAR) studies indicated that the presence of a chlorine or bromine atom on the aniline (B41778) ring resulted in the best anti-RSV activity and selectivity. researchgate.netdocumentsdelivered.com Conversely, the introduction of a trifluoromethyl group diminished the anti-RSV activity and increased cytotoxicity. researchgate.netdocumentsdelivered.com
Further studies on N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines, which are structurally related to the aforementioned compounds, showed significant activity against Yellow Fever Virus (YFV). frontiersin.org Many of these derivatives exhibited better activity and selectivity against YFV than the reference inhibitor, 6-azauridine, with EC50 values ranging from 3.6 to 11.5 μM. frontiersin.org Research into hydroxyquinoline-pyrazole derivatives has also suggested their potential as direct antiviral agents against various coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E. rsc.org
Table 3: Antiviral Activity of Selected this compound Derivatives
| Compound/Derivative Series | Virus | Activity/Measurement | Source |
|---|---|---|---|
| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines | Human Respiratory Syncytial Virus (RSV) | EC50: 5 μM to 28 μM | researchgate.netdocumentsdelivered.com |
Anti-inflammatory Properties and Cellular Responses
Derivatives of this compound have also demonstrated promising anti-inflammatory effects. A study focused on pyrazolyl thiazolones challenged these compounds in an in vivo acute inflammation model using formalin-induced rat paw edema. nih.gov The results indicated that these derivatives possess anti-inflammatory activity.
The molecular mechanism underlying the anti-inflammatory properties of pyrazole derivatives is often linked to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov Certain pyrazole derivatives, including the well-known drug celecoxib (B62257), are selective COX-2 inhibitors. nih.gov The morpholine (B109124) derivatives 2 , 4 , and 6 in the pyrazolyl thiazolone study showed superior selectivity in their anti-inflammatory action. nih.gov
Antiprotozoal and Antimalarial Studies
The investigation into this compound derivatives has extended to their potential as antiprotozoal and antimalarial agents. A study on hydrazine-coupled pyrazole derivatives assessed their in vitro antileishmanial activity against a clinical isolate of Leishmania aethiopica and their in vivo antimalarial activity in mice infected with Plasmodium berghei. researchgate.net
One of the synthesized compounds, 13 , displayed superior antipromastigote activity with an IC50 value of 0.018, making it significantly more potent than the standard drugs miltefosine (B1683995) and amphotericin B deoxycholate. researchgate.net In the antimalarial assessment, compounds 14 and 15 showed notable inhibition effects against P. berghei, with 70.2% and 90.4% suppression, respectively. researchgate.net Molecular docking studies suggested that the antileishmanial activity of compound 13 could be attributed to its interaction with Leishmania major pteridine (B1203161) reductase 1 (Lm-PTR1). researchgate.net
Table 4: Antiprotozoal and Antimalarial Activity of Hydrazine-Coupled Pyrazole Derivatives
| Compound | Parasite | Activity/Measurement | Source |
|---|---|---|---|
| Compound 13 | Leishmania aethiopica (promastigotes) | IC50: 0.018 | researchgate.net |
| Compound 14 | Plasmodium berghei | 70.2% suppression | researchgate.net |
Antitumor Research and Lead Compound Development
The development of this compound derivatives as potential anticancer agents has been a highly active area of research. Numerous studies have synthesized and evaluated various derivatives for their ability to inhibit the growth of cancer cells and induce apoptosis.
A series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives were designed as potential antitumor agents and inhibitors of cyclin-dependent kinase 2 (CDK2). nih.gov One compound, 5a , showed high antiproliferative activity against MCF-7 (breast cancer) and B16-F10 (melanoma) cancer cell lines. nih.govresearchgate.net Furthermore, pyrazole derivatives containing a benzimidazole (B57391) skeleton have demonstrated potent anti-proliferative activity against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cell lines. nih.gov Compounds 9 , 17 , and 28 from this series were particularly effective, inhibiting cancer cell growth by inducing apoptosis and arresting the cell cycle in the G1 phase. nih.gov
Spiro-indoline-pyrazolo[3,4-b]pyridines, synthesized from 1,3-diphenyl-1H-pyrazol-5-amine, have also shown very promising anticancer activity against a full panel of 60 cancer cell lines. ekb.eg The mechanism of action for some of these compounds involves the inhibition of the p53-MDM2 protein-protein interaction, leading to an increase in p53 and p21 levels, which in turn induces apoptosis. ekb.eg
In vitro Cytotoxicity against Cancer Cell Lines
The in vitro cytotoxicity of this compound derivatives has been extensively documented against a wide range of human cancer cell lines.
For example, a series of (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione derivatives were screened for their cytotoxic effects against the human breast cancer cell line (MCF-7). nih.gov Compounds 8j and 8e from this series demonstrated remarkable cytotoxic activity, with IC50 values of 0.426 µM and 0.608 µM, respectively, which were better than the standard drug cisplatin. nih.gov
Another study on N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives reported that compound 5a had IC50 values of 1.88 µM against MCF-7 cells and 2.12 µM against B16-F10 cells. nih.govresearchgate.net Additionally, pyrazole-containing benzimidazole hybrids 9 , 17 , and 28 exhibited potent growth inhibition against A549, MCF-7, and HeLa cells, with IC50 values in the range of 0.83–1.81 μM. nih.gov
Table 5: In vitro Cytotoxicity of Selected this compound Derivatives
| Compound | Cancer Cell Line | IC50 Value (μM) | Source |
|---|---|---|---|
| 8j | MCF-7 (Breast) | 0.426 | nih.gov |
| 8e | MCF-7 (Breast) | 0.608 | nih.gov |
| 5a | MCF-7 (Breast) | 1.88 | nih.govresearchgate.net |
| 5a | B16-F10 (Melanoma) | 2.12 | nih.govresearchgate.net |
| 9 | A549 (Lung) | 0.83-1.81 | nih.gov |
| 9 | MCF-7 (Breast) | 0.83-1.81 | nih.gov |
| 9 | HeLa (Cervical) | 0.83-1.81 | nih.gov |
| 17 | A549 (Lung) | 0.83-1.81 | nih.gov |
| 17 | MCF-7 (Breast) | 0.83-1.81 | nih.gov |
| 17 | HeLa (Cervical) | 0.83-1.81 | nih.gov |
| 28 | A549 (Lung) | 0.83-1.81 | nih.gov |
| 28 | MCF-7 (Breast) | 0.83-1.81 | nih.gov |
| 28 | HeLa (Cervical) | 0.83-1.81 | nih.gov |
Apoptotic and Anti-proliferative Effects
Derivatives of this compound have demonstrated significant anti-proliferative and apoptotic effects across various human cancer cell lines. These compounds have been shown to inhibit the growth of cancer cells and induce programmed cell death, making them promising candidates for further investigation in oncology.
A series of pyrazole-containing benzimidazole hybrids were synthesized and evaluated for their anti-proliferative activity against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cell lines. Several of these compounds exhibited potent growth inhibition, with IC50 values in the low micromolar range. nih.gov For instance, compounds 9 , 17 , and 28 from this series showed IC50 values between 0.83 and 1.81 μM against all tested cell lines. nih.gov Further studies on breast cancer cells revealed that these compounds severely affected cell morphology, migration, and long-term survival. nih.gov The mechanism of action was found to involve cell cycle arrest at the G1 phase, which was associated with the downregulation of cyclin D2 and CDK2. nih.gov
Fluorescent staining and DNA fragmentation analysis confirmed that the inhibition of cell proliferation was due to the induction of apoptosis. nih.gov Moreover, these derivatives were observed to cause a collapse of the mitochondrial membrane potential and an increase in reactive oxygen species (ROS) levels, further supporting the involvement of the mitochondrial apoptotic pathway. nih.gov Similarly, other studies on 1,3,5-trisubstituted-1H-pyrazole derivatives have reported significant cytotoxicity against various cancer cell lines, including MCF-7, A549, and PC-3. nih.govrsc.org The anti-proliferative effects of these compounds are often dose and time-dependent. nih.gov For example, one study found that a specific pyrazole derivative was more active than the standard chemotherapeutic agent Paclitaxel in a triple-negative breast cancer cell line. nih.gov
The induction of apoptosis by these pyrazole derivatives is a key mechanism behind their anti-cancer activity. This process is often initiated through either the intrinsic or extrinsic pathway, leading to the activation of caspases, which are crucial executioners of apoptosis. nih.gov Research has shown that treatment with these compounds can lead to an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, mitochondrial damage, and subsequent cell death. researchgate.net
Table 1: Anti-proliferative Activity of Selected this compound Derivatives
| Compound | Cell Line | IC50 (μM) |
| 9 | A549 (Lung) | 0.83 - 1.81 |
| MCF-7 (Breast) | 0.83 - 1.81 | |
| HeLa (Cervical) | 0.83 - 1.81 | |
| 17 | A549 (Lung) | 0.83 - 1.81 |
| MCF-7 (Breast) | 0.83 - 1.81 | |
| HeLa (Cervical) | 0.83 - 1.81 | |
| 28 | A549 (Lung) | 0.83 - 1.81 |
| MCF-7 (Breast) | 0.83 - 1.81 | |
| HeLa (Cervical) | 0.83 - 1.81 | |
| Compound 3f | MDA-MB-468 (Breast) | 14.97 (24h), 6.45 (48h) |
Target Identification in Oncological Pathways
A critical aspect of cancer drug discovery is the identification of specific molecular targets through which a compound exerts its therapeutic effects. For derivatives of this compound, a key target in oncological pathways has been identified as the B-cell lymphoma 2 (Bcl-2) protein. nih.govrsc.org Bcl-2 is an anti-apoptotic protein that is often overexpressed in cancer cells, contributing to their survival and resistance to treatment.
By inhibiting Bcl-2, these pyrazole derivatives can disrupt the balance of pro- and anti-apoptotic proteins, thereby promoting cancer cell death. nih.govrsc.org Molecular docking studies have confirmed the high binding affinity of some of these compounds to the active site of Bcl-2. nih.govrsc.org The inhibition of Bcl-2 leads to the activation of the intrinsic apoptotic pathway. nih.govrsc.org
In addition to Bcl-2 inhibition, these compounds have been shown to induce DNA damage. nih.govrsc.org An increase in the length of the comet tail in assays indicates that these derivatives can cause genotoxic stress through DNA strand breaks. nih.govrsc.org This DNA damage can trigger cell cycle arrest and apoptosis, further contributing to their anti-cancer effects.
The activation of pro-apoptotic proteins such as Bax, p53, and Caspase-3 is another important aspect of the mechanism of action of these compounds. nih.govrsc.org The upregulation of these proteins following treatment with this compound derivatives confirms the induction of apoptosis. nih.govrsc.org
Neuroprotective and Central Nervous System (CNS) Activity
Beyond their anti-cancer properties, pyrazole derivatives have also been investigated for their potential in treating central nervous system disorders. Research into pyrazolol derivatives has revealed promising neuroprotective effects. nih.gov In one study, several synthesized compounds demonstrated the ability to protect neuronal cells from injury in an in vitro model of oxygen-glucose deprivation/reoxygenation, which mimics the conditions of ischemic stroke. nih.gov
The neuroprotective mechanism of these compounds is believed to be linked to their antioxidant and free radical scavenging activities. nih.gov Furthermore, some derivatives have shown metal-chelating properties, which can be beneficial in neurodegenerative diseases where metal ion dysregulation plays a role. nih.gov In vivo studies have confirmed the neuroprotective effects of certain pyrazolol derivatives, showing a significant reduction in the infarct area in a mouse model of cerebral ischemia. nih.gov
Other research on pyrazoline derivatives has indicated potential antidepressant activity. nih.gov In animal models, some of these compounds were found to reduce the duration of immobility in the tail suspension test, a common screening method for antidepressants. nih.gov The mechanism for this activity may be related to their interaction with monoamine oxidase-A (MAO-A), an enzyme involved in the metabolism of neurotransmitters. nih.gov
Antioxidant Activities and Radical Scavenging Mechanisms
Many of the biological effects of this compound derivatives can be attributed to their antioxidant properties. These compounds have been shown to be effective scavengers of free radicals, which are highly reactive molecules that can cause cellular damage through oxidative stress.
The antioxidant activity of these derivatives is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.gov In this assay, the ability of a compound to donate a hydrogen atom to the stable DPPH radical is measured by a decrease in absorbance at a specific wavelength. mdpi.com Several pyrazole derivatives have demonstrated significant DPPH radical scavenging activity, with some compounds showing higher potency than standard antioxidants like ascorbic acid. rsc.org
The mechanism of radical scavenging by these compounds is generally attributed to their ability to donate a hydrogen atom from the pyrazole ring or its substituents. The presence of electron-donating groups on the phenyl rings can enhance this activity. The antioxidant mechanism is not limited to direct radical scavenging. As mentioned earlier, some derivatives can also chelate metal ions, which can otherwise participate in the generation of reactive oxygen species. nih.gov
The antioxidant properties of these compounds are not only relevant to their neuroprotective effects but may also play a role in their anti-cancer activity, as oxidative stress is implicated in the development and progression of cancer.
Table 2: DPPH Radical Scavenging Activity of Selected Pyrazole Derivatives
| Compound | IC50 (μM) | Reference Antioxidant | IC50 (μM) |
| Compound 3g | 21.7 ± 0.45 | Ascorbic Acid | 19.9 ± 0.69 |
| Compound 3b | 40.1 ± 0.78 | Ascorbic Acid | 19.9 ± 0.69 |
| Compound 3h | 52.4 ± 0.93 | Ascorbic Acid | 19.9 ± 0.69 |
Coordination Chemistry of 1,3 Diphenyl 1h Pyrazol 5 Yl Methanol and Its Ligand Analogs
Design and Synthesis of Pyrazolyl-based Ligands
The design of pyrazolyl-based ligands derived from (1,3-diphenyl-1H-pyrazol-5-yl)methanol is centered on the strategic functionalization of the hydroxymethyl group at the C5 position of the pyrazole (B372694) ring. This approach allows for the introduction of various donor atoms, leading to the formation of multidentate ligands with tailored coordination properties. The synthesis of such ligands often begins with the preparation of the core pyrazole structure, which can be achieved through several established synthetic routes. One common method involves the condensation of a 1,3-dicarbonyl compound with phenylhydrazine (B124118), followed by functionalization at the C5 position.
While direct literature on the synthesis of ligands from this compound is not abundant, the synthetic strategies employed for analogous functionalized pyrazoles provide a clear roadmap. For instance, the hydroxymethyl group can be converted to a variety of other functional groups. Oxidation to the corresponding aldehyde, (1,3-diphenyl-1H-pyrazol-5-yl)carbaldehyde, opens up pathways to imine-based ligands through condensation with primary amines. ekb.eg This method is highly versatile, allowing for the incorporation of a wide range of substituents on the amine, thereby tuning the steric and electronic properties of the resulting ligand.
Another synthetic avenue involves the conversion of the hydroxyl group to a leaving group, such as a halide or a tosylate, which can then be displaced by various nucleophiles. This allows for the introduction of phosphine (B1218219), thioether, or other coordinating moieties. For example, reaction with a chlorinating agent followed by treatment with a lithium phosphide (B1233454) salt could yield a pyrazolyl-phosphine ligand.
The following table summarizes potential ligand types that can be synthesized from this compound and its derivatives, based on established synthetic transformations of alcohols and pyrazoles.
| Ligand Type | Precursor | Synthetic Transformation | Potential Coordinating Atoms |
| Pyrazolyl-alcohol | This compound | Direct use | N, O |
| Pyrazolyl-ether | This compound | Williamson ether synthesis | N, O |
| Pyrazolyl-imine | (1,3-diphenyl-1H-pyrazol-5-yl)carbaldehyde | Condensation with amines | N, N' |
| Pyrazolyl-phosphine | (5-(chloromethyl)-1,3-diphenyl-1H-pyrazole) | Nucleophilic substitution with phosphides | N, P |
| Pyrazolyl-thioether | (5-(chloromethyl)-1,3-diphenyl-1H-pyrazole) | Nucleophilic substitution with thiolates | N, S |
These synthetic strategies highlight the modularity of the this compound scaffold in the design of a diverse array of multidentate ligands. The choice of synthetic route and the nature of the introduced coordinating groups are dictated by the desired properties of the final metal complex and its intended application.
Formation and Structural Characterization of Metal Complexes
The formation of metal complexes with ligands derived from this compound is typically achieved by reacting the ligand with a suitable metal precursor in an appropriate solvent. The coordination behavior of these ligands is dependent on the nature of the donor atoms present and the specific metal ion. The pyrazole ring itself can coordinate to a metal center through its pyridinic nitrogen atom. The additional donor group introduced via functionalization of the hydroxymethyl moiety allows for chelation, leading to the formation of stable metal complexes.
For instance, a bidentate pyrazolyl-imine ligand derived from (1,3-diphenyl-1H-pyrazol-5-yl)carbaldehyde would be expected to coordinate to a metal center in a bidentate fashion through the pyrazole nitrogen and the imine nitrogen, forming a five- or six-membered chelate ring. Similarly, a pyrazolyl-phosphine ligand would act as a P,N-bidentate ligand.
The table below presents a hypothetical overview of expected coordination geometries for metal complexes of ligands derived from this compound with various transition metals.
| Ligand Type | Metal Ion | Expected Coordination Geometry |
| Pyrazolyl-imine (bidentate) | Ni(II) | Square planar or tetrahedral |
| Pyrazolyl-imine (bidentate) | Pd(II) | Square planar |
| Pyrazolyl-phosphine (bidentate) | Pt(II) | Square planar |
| Pyrazolyl-alcohol (bidentate) | Cu(II) | Distorted square planar or square pyramidal |
| Tris(pyrazolyl)methane analog (tridentate) | Fe(II) | Octahedral |
Further research involving the synthesis and structural characterization of these specific complexes would be invaluable in confirming these predictions and expanding the understanding of the coordination chemistry of this ligand class.
Catalytic Applications of Pyrazolyl Metal Complexes
Metal complexes bearing pyrazolyl-based ligands have emerged as promising catalysts for a variety of organic transformations. The modular nature of these ligands allows for the fine-tuning of the catalyst's steric and electronic environment, which in turn influences its activity and selectivity.
In the realm of olefin transformations, pyrazolyl-based metal complexes have shown significant potential, particularly in the areas of olefin polymerization and oligomerization. researchgate.net The catalytic activity of these complexes is often attributed to the unique electronic properties of the pyrazole ring, which can stabilize the active metal center.
While specific data on the use of complexes derived from this compound in olefin transformation is scarce, the performance of analogous pyrazolyl-ligated metal complexes provides valuable insights. For example, late transition metal complexes, particularly those of nickel and palladium, with bidentate nitrogen-donor ligands have been extensively studied as catalysts for ethylene (B1197577) polymerization and oligomerization. The activity and the nature of the product (polymer vs. oligomer) are highly dependent on the ligand structure and the reaction conditions.
A hypothetical application of a nickel(II) complex of a pyrazolyl-imine ligand derived from this compound in ethylene polymerization is presented below. The expected performance is based on data from similar nickel diimine catalysts.
| Catalyst | Co-catalyst | Temperature (°C) | Pressure (atm) | Activity (kg polymer/mol Ni·h) |
| [Ni(pyrazolyl-imine)Br2] | MAO | 25 | 10 | Expected to be active |
MAO = Methylaluminoxane
Further research is needed to synthesize and test these specific catalysts to determine their actual performance in olefin transformation reactions.
Beyond olefin transformations, pyrazolyl metal complexes have been employed as catalysts in a range of other organic reactions, including cross-coupling reactions, hydrogenations, and oxidations. The versatility of the pyrazole scaffold allows for the design of ligands suitable for various catalytic cycles.
For instance, palladium complexes with pyrazolyl-phosphine ligands are potential candidates for catalyzing Suzuki-Miyaura and Heck cross-coupling reactions. The combination of a soft phosphine donor and a hard nitrogen donor from the pyrazole ring can provide a unique electronic environment at the palladium center, influencing the efficiency of the catalytic cycle.
Ruthenium complexes bearing pyrazolyl-based ligands have been investigated for transfer hydrogenation reactions. The presence of an N-H proton on the pyrazole ring can in some cases participate in the catalytic cycle through proton transfer steps, highlighting the potential for ligand-assisted catalysis. nih.gov
The following table provides a summary of potential catalytic applications for metal complexes of ligands derived from this compound, based on the known reactivity of related systems.
| Catalytic Reaction | Metal | Ligand Type |
| Suzuki-Miyaura Coupling | Pd | Pyrazolyl-phosphine |
| Heck Coupling | Pd | Pyrazolyl-imine |
| Transfer Hydrogenation | Ru | Pyrazolyl-alcohol |
| Olefin Oxidation | Cu | Pyrazolyl-imine |
Computational and Theoretical Studies on 1,3 Diphenyl 1h Pyrazol 5 Yl Methanol and Derivatives
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how pyrazole (B372694) derivatives interact with biological targets at the molecular level.
Studies on N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives have identified them as potential inhibitors of cyclin-dependent kinase 2 (CDK2), a key protein in cell cycle regulation. researchgate.net Molecular docking simulations of these compounds into the ATP-binding site of CDK2 have revealed crucial interactions. For instance, the most potent compound in one series, 5a , demonstrated a strong binding affinity, which is consistent with its low IC50 value of 0.98 µM. researchgate.net
Similarly, docking studies have been performed on other pyrazole derivatives to explore their potential as anticancer agents by targeting tyrosine kinases such as EGFR and HER2. researchgate.net These simulations help interpret cytotoxic activities by revealing strong interactions between the compounds and the active sites of these proteins. researchgate.net The interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and pi-pi stacking with key amino acid residues in the binding pocket. For example, in a study of novel thiazolidinedione-based pyrazole derivatives, the diaryl pyrazolyl group engaged in hydrophobic interactions with the hydrophobic lid domain of pancreatic lipase (B570770). researchgate.net
The versatility of the pyrazole scaffold is further demonstrated in docking studies against various other enzymes. Novel pyrazole-carboxamides bearing a sulfonamide moiety have been evaluated as potent inhibitors of human carbonic anhydrase (hCA I and hCA II) isoenzymes, with docking studies used to compare their binding modes to that of the reference inhibitor, acetazolamide. nih.gov
| Derivative Class | Protein Target | Key Findings | Source |
|---|---|---|---|
| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives | Cyclin-Dependent Kinase 2 (CDK2) | Identified key interactions in the ATP-binding site, correlating with inhibitory activity (IC50 = 0.98 µM for compound 5a). | researchgate.net |
| 1-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-3,5-diphenyl-1H-pyrazole | Tyrosine Kinases (EGFR, HER2) | Revealed strong interactions within the active sites, helping to interpret cytotoxic activity against cancer cell lines. | researchgate.net |
| (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-thiazolidinediones | Pancreatic Lipase (PL) | The diaryl pyrazolyl group forms hydrophobic interactions with the lid domain of the enzyme. | researchgate.net |
| Pyrazole-carboxamides with sulfonamide moiety | Carbonic Anhydrase (hCA I, hCA II) | Binding modes were analyzed and compared with the standard inhibitor acetazolamide. | nih.gov |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For pyrazole derivatives, DFT calculations provide valuable information about molecular geometry, electronic properties, and reactivity.
DFT studies, often using the B3LYP functional with a 6-31G* basis set, have been employed to optimize the molecular structures of pyrazole-carboxamide compounds, including derivatives of 1,3-diphenyl-1H-pyrazole. jcsp.org.pk These calculations help determine electronic and charge transfer properties by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jcsp.org.pk
The HOMO-LUMO energy gap is a particularly important parameter derived from DFT calculations. A smaller HOMO-LUMO gap suggests that a molecule has higher reactivity and better electron delocalization character. jcsp.org.pk For example, in a comparative study, one derivative was predicted to have better electron delocalization due to a smaller energy gap, resulting in a red shift in its computed absorption spectrum. jcsp.org.pk The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify regions susceptible to electrophilic and nucleophilic attack, further explaining the molecule's reactivity. The electrophilic f(−) and nucleophilic f(+) Fukui functions are also calculated to pinpoint the electrophile and nucleophile centers within the molecule. nih.gov
Time-dependent DFT (TD-DFT) is used to compute absorption spectra, providing theoretical support for experimental spectroscopic data. jcsp.org.pk
| Parameter | Significance | Computational Method | Source |
|---|---|---|---|
| Optimized Molecular Geometry | Provides the most stable 3D structure of the molecule. | DFT (e.g., B3LYP/6-31G*) | jcsp.org.pk |
| HOMO Energy | Relates to the electron-donating ability of the molecule. | DFT | jcsp.org.pk |
| LUMO Energy | Relates to the electron-accepting ability of the molecule. | DFT | jcsp.org.pk |
| HOMO-LUMO Energy Gap | Indicates chemical reactivity, stability, and charge transfer properties. A smaller gap implies higher reactivity. | DFT | jcsp.org.pknih.gov |
| Fukui and Parr Functions | Identify specific atomic sites prone to electrophilic and nucleophilic attack. | DFT | nih.gov |
Molecular Dynamics Simulations for Conformational Landscapes and Binding Affinity
While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is used to assess the stability of the docked complex, explore its conformational landscape, and refine binding affinity predictions.
MD simulations have been performed on complexes of pyrazole derivatives with their protein targets to validate docking results. For instance, a 10-nanosecond MD simulation of a thiazolidinedione-based pyrazole derivative bound to pancreatic lipase revealed a stable binding conformation. researchgate.net The stability of the complex was confirmed by a low root-mean-square deviation (RMSD) value, which remained around 3 Å throughout the simulation, indicating that the ligand did not significantly move from its initial docked position. researchgate.net
In another study, MD simulations were conducted to explore the most likely binding mode of a pyrazole-containing imide derivative with the protein Hsp90α. researchgate.net These simulations provide insights into how the ligand and protein adapt to each other and maintain favorable interactions over time. Such studies are crucial for confirming that the interactions predicted by docking are maintained in a more realistic, dynamic environment. nih.govresearchgate.net
| System Simulated | Simulation Duration | Key Finding | Source |
|---|---|---|---|
| Thiazolidinedione-pyrazole derivative with Pancreatic Lipase | 10 ns | The complex was stable, with a maximum RMSD of approximately 3 Å, confirming the binding mode. | researchgate.net |
| Pyrazole-containing imide derivative with Hsp90α | Not specified | Explored the most probable and stable binding mode of the compound in the active site. | researchgate.net |
| Pyrazole-carboxamide derivative with Carbonic Anhydrase II | Not specified | Used to validate the stability and interactions of the ligand-protein complex predicted by docking. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. This allows for the prediction of the activity of new, unsynthesized molecules.
For pyrazole derivatives, 3D-QSAR studies have been successfully applied to understand the structural requirements for their biological activity. One such study focused on 3,5-diaryl-1H-pyrazole derivatives as acetylcholinesterase inhibitors. nih.gov Using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), predictive models were developed. nih.gov
The CoMSIA model, which considers steric and electrostatic fields, was found to be the most predictive model in this study. nih.gov The statistical quality of the model was validated by several parameters, including a high cross-validated correlation coefficient (Q² or Qved²) of 0.65 and a non-cross-validated correlation coefficient (R²) of 0.980. Furthermore, the model's predictive power was confirmed with a test set of molecules, yielding a predictive R² (R²test) of 0.727. nih.gov Such models provide contour maps that visualize the regions where modifications to the molecular structure are likely to increase or decrease biological activity, thereby guiding future drug design efforts.
| Model | Parameter | Value | Significance | Source |
|---|---|---|---|---|
| CoMSIA/SE | Qved² (Cross-validated R²) | 0.65 | Indicates good internal predictive ability of the model. | nih.gov |
| R² (Non-cross-validated R²) | 0.980 | Shows a strong correlation between predicted and actual activity for the training set. | nih.gov | |
| R²test (Predictive R²) | 0.727 | Demonstrates good predictive power for an external test set of compounds. | nih.gov |
Advanced Spectroscopic and Spectrometric Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT)
NMR spectroscopy is the cornerstone for elucidating the molecular structure of organic compounds in solution.
¹H NMR: This technique would provide information on the chemical environment of each proton. The spectrum would be expected to show distinct signals for the aromatic protons on the two phenyl rings, a characteristic singlet for the proton on the C4 position of the pyrazole (B372694) ring, and signals corresponding to the methylene (B1212753) (-CH₂-) and hydroxyl (-OH) protons of the methanol (B129727) group. The integration of these signals would confirm the number of protons in each environment, and their splitting patterns would reveal neighboring protons.
¹³C NMR: The ¹³C NMR spectrum would identify all unique carbon atoms in the molecule. Separate signals would be expected for the carbons of the pyrazole core, the two distinct phenyl rings, and the methanol side chain.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90 and DEPT-135) would be used to differentiate between methine (CH), methylene (CH₂), and methyl (CH₃) carbons, aiding in the definitive assignment of signals in the ¹³C NMR spectrum.
Despite extensive searches, specific chemical shift values (δ), coupling constants (J), and spectral data for (1,3-diphenyl-1H-pyrazol-5-yl)methanol could not be located.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to display characteristic absorption bands:
A broad band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group.
Multiple sharp bands between 3000-3100 cm⁻¹ corresponding to aromatic C-H stretching.
Bands in the 1450-1600 cm⁻¹ region, indicating C=C and C=N stretching vibrations within the aromatic and pyrazole rings.
A strong band around 1000-1260 cm⁻¹ due to the C-O stretching of the primary alcohol.
Specific experimental frequencies and the corresponding IR spectrum for the title compound are not available in the reviewed literature.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The technique would confirm the molecular mass of this compound (C₁₆H₁₄N₂O, molecular weight: 250.29 g/mol ). Analysis of the fragmentation pattern would offer structural insights, likely showing cleavage of the methanol group and characteristic fragmentation of the pyrazole and phenyl rings. However, no published mass spectra or fragmentation data for this specific compound could be found.
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Elucidation
Single-crystal X-ray crystallography provides precise information about the three-dimensional structure of a compound in the solid state, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. While crystallographic data exists for many related pyrazole derivatives, no studies detailing the crystal structure of this compound were identified. Such a study would definitively confirm its molecular geometry and packing in the crystal lattice.
Applications in Material Science and Polymer Chemistry
Synthesis of Pyrazole-Containing Monomers and Polymers
The synthesis of polymers containing the (1,3-diphenyl-1H-pyrazol-5-yl) moiety typically begins with the functionalization of a pyrazole (B372694) precursor to introduce a polymerizable group. A prominent example is the synthesis of the methacrylate (B99206) monomer, 1,3-diphenyl-1H-pyrazol-5-yl methacrylate (DPMA). This monomer is synthesized through the reaction of 1,3-diphenyl-5-pyrazolone with methacryloyl chloride in the presence of triethylamine. nih.gov
Once the monomer is obtained, it can undergo polymerization to form a homopolymer or be copolymerized with other monomers to tailor the final properties of the material. The homopolymerization of DPMA has been successfully carried out via free radical polymerization at 60 °C, using benzoyl peroxide as an initiator. nih.gov This process yields poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate), a polymer with the pyrazole unit as a pendant group.
Furthermore, copolymers have been synthesized to combine the properties of the pyrazole moiety with those of other well-established polymers. For instance, a copolymer of 1,3-diphenyl-1H-pyrazol-5-yl methacrylate (DPMA) and styrene (B11656) (St), denoted as [poly(DPMA-co-St)], has been synthesized, demonstrating the versatility of this pyrazole derivative in creating new polymeric materials. dntb.gov.ua The incorporation of the pyrazole unit can significantly influence the properties of the resulting polymer.
The general synthetic approach for creating pyrazole-containing polymers allows for a high degree of modularity. By modifying the substituents on the pyrazole ring or by copolymerizing with different functional monomers, a wide range of materials with specific properties can be designed for various applications. researchgate.net
Photophysical Properties of Pyrazole-Based Materials (e.g., Fluorescence)
Pyrazole derivatives are recognized for their interesting photophysical properties, which are often tunable through synthetic modification. nih.gov While the parent pyrazole molecule itself is not fluorescent, the introduction of aromatic substituents and conjugation can lead to materials with significant emissive properties. rsc.org
Polymers incorporating the 1,3-diphenyl-1H-pyrazol-5-yl group have been investigated for their optical characteristics. For example, a blend polymer composed of poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate) and poly(methyl methacrylate) has been prepared and characterized. dergipark.org.tr A thin film of this blend was found to be highly transparent, with a transmittance value of 97.55% at 700 nm. dergipark.org.tr The optical band gap (Eg) for this material was calculated to be 3.737 eV, with electronic transitions determined to be indirect allowed transitions. dergipark.org.tr
The fluorescence of pyrazole-based materials is a key area of interest. Diverse pyrazole derivatives have demonstrated fluorescent properties with high quantum yields, good photostability, and thermostability. nih.gov These properties are often a result of intramolecular charge transfer (ICT) characteristics, where electronic transitions occur between donor and acceptor parts of the molecule. researchgate.net The versatility of pyrazole chemistry allows for the design of fluorophores for various applications, including as sensors for metal ions. nih.gov For instance, some pyrazole derivatives exhibit weak fluorescence that can be significantly enhanced in the presence of specific analytes, a phenomenon known as a "PET-OFF" (Photoinduced Electron Transfer) process. nih.gov
The photophysical properties of pyrazole-based materials are highly dependent on their chemical structure and environment. Factors such as solvent polarity can influence their absorption and emission spectra, a phenomenon known as solvatochromism. researchgate.net
Thermal Stability and Degradation Kinetics of Pyrazole Polymers
The thermal stability of polymers is a critical factor for their application in various technologies. Polymers containing the pyrazole moiety have been shown to possess notable thermal resistance.
The thermal degradation of poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate), or poly(DFPMA), has been studied in detail using thermogravimetric analysis (TGA). nih.gov The initial decomposition temperature of this polymer was observed to increase from 216.3 °C to 243.5 °C as the heating rate was increased. nih.govresearchgate.net The activation energies for the thermal decomposition, calculated using the Flynn-Wall-Ozawa and Kissinger methods, were found to be 79.45 kJ/mol and 81.56 kJ/mol, respectively, in the conversion range of 7-19%. nih.govresearchgate.net The degradation mechanism was determined to proceed via a one-dimensional diffusion-type deceleration mechanism (D1). nih.govresearchgate.net
In a related study, a copolymer of 1,3-diphenyl-1H-pyrazol-5-yl methacrylate and styrene, [poly(DPMA-co-St)], also exhibited significant thermal stability. dntb.gov.ua The thermal stability of this copolymer was found to increase from 252.02 °C to 274.89 °C with an increase in the heating rate. dntb.gov.ua The activation energies for the thermal degradation of this copolymer were calculated to be 149.37 kJ/mol (Kissinger method) and 140.99 kJ/mol (Flynn-Wall-Ozawa method). dntb.gov.ua Similar to the homopolymer, the thermal decomposition was found to follow a one-dimensional diffusion-type deceleration mechanism (D1). dntb.gov.ua
A blend of poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate) with poly(methyl methacrylate) was found to be thermally stable up to 275.4 °C. dergipark.org.tr The presence of the bulky, aromatic pyrazole side groups can contribute to the thermal stability of these polymers by restricting chain mobility and providing resonance stabilization.
Below is a data table summarizing the thermal properties of these pyrazole-based polymers.
| Polymer | Decomposition Temperature Range (°C) | Activation Energy (Kissinger) (kJ/mol) | Activation Energy (Flynn-Wall-Ozawa) (kJ/mol) | Degradation Mechanism |
|---|---|---|---|---|
| Poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate) | 216.3 - 243.5 | 81.56 | 79.45 | D1 |
| Poly(DPMA-co-St) | 252.02 - 274.89 | 149.37 | 140.99 | D1 |
| Poly(DPMA) / Poly(methyl methacrylate) Blend | Stable up to 275.4 | N/A | N/A | N/A |
Supramolecular Self-Assembly of Pyrazole Derivatives
Supramolecular chemistry, which focuses on the interactions between molecules, is a field where pyrazole derivatives have shown significant promise. The ability of the pyrazole ring to participate in non-covalent interactions, such as hydrogen bonding and metal coordination, makes it an excellent building block for the construction of well-ordered supramolecular structures. globethesis.com
Beyond self-assembly through hydrogen bonding, pyrazole derivatives are versatile ligands in coordination chemistry, capable of forming a wide array of metal-organic supramolecular structures. rsc.org The nitrogen atoms of the pyrazole ring can coordinate to metal centers, leading to the formation of complex assemblies. For instance, tetraphenyl-dipyrazole ligands have been synthesized and used to construct different supramolecular structures through coordination with binuclear palladium or platinum vectors. globethesis.com These self-assembly processes can be highly ordered and spontaneous. globethesis.com
Future Research Trajectories and Unexplored Avenues for 1,3 Diphenyl 1h Pyrazol 5 Yl Methanol
Development of Highly Efficient and Sustainable Synthetic Protocols
A primary focus for future research is the development of synthetic protocols for (1,3-diphenyl-1H-pyrazol-5-yl)methanol that are not only high-yielding but also environmentally benign. Traditional methods for pyrazole (B372694) synthesis often involve multi-step procedures or the use of hazardous reagents. preprints.org Modern synthetic chemistry, however, is increasingly shifting towards sustainable practices.
Future research should prioritize the following approaches:
Multicomponent Reactions (MCRs): One-pot MCRs represent a highly efficient strategy, combining multiple reactants in a single step to form complex products, thereby reducing solvent waste and saving time. nih.gov A potential three-component approach for a precursor to the target molecule, 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile, has been demonstrated using benzaldehyde (B42025) derivatives, malononitrile (B47326), and phenyl hydrazine (B178648) in an eco-friendly water/ethanol (B145695) solvent system. nih.gov
Green Catalysis: The use of novel, reusable catalysts can significantly improve the sustainability of the synthesis. Nano-catalysts, such as nano-ZnO or modified layered double hydroxides (LDHs), have shown exceptional activity in pyrazole synthesis, offering high yields and short reaction times under mild conditions. nih.govnih.govmdpi.com
Aqueous Media Synthesis: Performing reactions in water instead of volatile organic solvents is a cornerstone of green chemistry. thieme-connect.com Developing a robust synthesis for this compound that proceeds efficiently in water would be a significant advancement. preprints.org
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields, contributing to a more efficient process.
Table 1: Comparison of Modern Synthetic Protocols for Pyrazole Derivatives
| Synthetic Protocol | Key Features | Catalyst Examples | Solvent | Advantages |
|---|---|---|---|---|
| Multicomponent Reaction | One-pot synthesis, high atom economy. nih.gov | LDH@PTRMS@DCMBA@CuI nih.gov | H₂O/EtOH nih.gov | High efficiency, reduced waste, simplicity. nih.gov |
| Nano-Catalysis | High catalytic activity, reusability. mdpi.com | nano-ZnO mdpi.com | N/A (Solvent-free or green solvent) | Excellent yields (up to 95%), short reaction times. mdpi.com |
| Aqueous Synthesis | Use of water as a green solvent. thieme-connect.com | Cetyltrimethylammonium bromide (CTAB) thieme-connect.com | Water thieme-connect.com | Environmentally friendly, cost-effective. preprints.orgthieme-connect.com |
| 1,3-Dipolar Cycloaddition | A fundamental route to the pyrazole ring. nih.gov | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) nih.gov | Acetonitrile nih.gov | Good yields and regioselectivity. nih.gov |
Deeper Mechanistic Elucidation of Novel Biological Activities
While the broader class of pyrazole compounds is known for a wide spectrum of biological activities—including anti-inflammatory, antimicrobial, and anticancer properties—the specific mechanistic pathways for many derivatives, including this compound, remain underexplored. researchgate.netacademicstrive.com Future research must move beyond preliminary screening to a deeper understanding of how these molecules interact with biological targets at a molecular level.
Key research avenues include:
Anticancer Mechanisms: Derivatives of the 1,3-diphenyl-1H-pyrazole scaffold have demonstrated potent anticancer activity. For example, N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. researchgate.net Other related compounds have been shown to arrest the cell cycle in the G1 phase, down-regulate cyclin D2 and CDK2, and induce apoptosis (programmed cell death) in cancer cells. nih.gov Future studies on this compound should investigate its potential to modulate these or other cancer-related pathways, such as those involving receptor tyrosine kinases (e.g., VEGFR2). researchgate.net
Antimicrobial Action: With the rise of antibiotic resistance, novel antimicrobial agents are urgently needed. Hybrid molecules incorporating the 1,3-diphenyl-1H-pyrazol-5-ol core have shown efficacy against pathogenic microbes, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Mechanistic studies could explore whether the compound disrupts bacterial cell wall synthesis, inhibits essential enzymes, or interferes with biofilm formation.
Enzyme Inhibition: Many pyrazole-based drugs function as enzyme inhibitors. nih.gov Computational docking and in vitro enzymatic assays could identify specific enzymes that this compound may inhibit, such as cyclooxygenase (COX) enzymes relevant to inflammation or kinases involved in cell signaling. orientjchem.org
Table 2: Investigated Biological Activities of Structurally Related 1,3-Diphenyl-1H-pyrazole Derivatives
| Derivative Class | Biological Activity | Proposed Mechanism of Action | Target Cell Lines/Organisms |
|---|---|---|---|
| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline | Anticancer researchgate.net | Inhibition of Cyclin-Dependent Kinase 2 (CDK2). researchgate.net | MCF-7 (breast), B16-F10 (melanoma) researchgate.net |
| 1,3-diphenyl-1H-pyrazole-benzimidazole hybrids | Anticancer, Apoptosis-inducing nih.gov | G1 phase cell cycle arrest; downregulation of cyclin D2 and CDK2; collapse of mitochondrial membrane potential. nih.gov | A549 (lung), MCF-7 (breast), HeLa (cervical) nih.gov |
| 1,3-diphenyl-1H-pyrazol-5-ol hybrids | Antimicrobial nih.gov | Not fully elucidated; potential disruption of microbial cell integrity or key metabolic pathways. nih.gov | MRSA, P. aeruginosa, K. pneumonia, C. albicans nih.gov |
Integration with Advanced Drug Delivery Systems Research
The therapeutic potential of any bioactive compound is intrinsically linked to its delivery to the target site in the body. Integrating this compound into advanced drug delivery systems is a critical and largely unexplored research avenue. Such systems can enhance solubility, improve bioavailability, and provide targeted release, thereby increasing efficacy and reducing potential side effects.
Future research trajectories in this area include:
Nanoparticle Formulation: Encapsulating the compound within nanoparticles (e.g., lipid-based nanoparticles, polymeric nanoparticles, or chitosan (B1678972) nanoparticles) could overcome issues of poor aqueous solubility and protect the molecule from premature degradation. researchgate.net Research on pyrazole derivative-chitosan nanoparticles has already indicated potential for controlled drug release and enhanced anti-tumor efficacy. researchgate.net
Polymer-Drug Conjugates: Covalently attaching this compound to a biocompatible polymer backbone could create a prodrug system. This approach can improve pharmacokinetics and enable targeted delivery, for instance, by incorporating targeting ligands into the polymer structure.
Hydrogel-Based Systems: For localized applications, such as in treating skin infections or localized tumors, incorporating the compound into an injectable or topical hydrogel could provide sustained release directly at the site of action.
Exploration of New Material Science Applications beyond Current Scope
The applications of pyrazole derivatives extend beyond medicine into the realm of material science. numberanalytics.comontosight.ai The rigid, aromatic structure and electron-rich nature of the pyrazole ring make it a valuable building block for functional materials. The 1,3-diphenyl-1H-pyrazole scaffold, in particular, has shown promise in optoelectronic applications.
Promising areas for future exploration are:
Organic Electronics: A closely related compound, 1,3-diphenyl-5-(9-phenanthryl)-4,5-dihydro-1H-pyrazole (DPPhP), has been successfully synthesized and used as a hole-transport material in Organic Light-Emitting Diodes (OLEDs). rsc.org Devices using DPPhP demonstrated higher brightness and efficiency compared to those using standard materials, highlighting the potential of this pyrazole core. rsc.org Investigating the electronic properties of this compound and its polymers is a logical next step.
Functional Polymers: The hydroxyl group of this compound provides a convenient handle for polymerization. A polymer derived from a similar structure, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate), has been synthesized and blended with poly(methyl methacrylate) to create thin films with specific optical properties. researchgate.net Further research could explore the synthesis of novel polymers and copolymers to create materials with tailored thermal stability, refractive indices, and photophysical characteristics for applications in coatings, optical films, or sensors. researchgate.net
Luminescent Materials: The pyrazole ring is a component of many fluorescent compounds. academicstrive.com Research could focus on modifying the structure of this compound to enhance its photoluminescent properties, leading to the development of new probes for bio-imaging or components for sensing technologies.
Table 3: Material Properties of Related 1,3-Diphenyl-1H-pyrazole Derivatives
| Compound/Material | Application Area | Key Property Investigated | Finding |
|---|---|---|---|
| 1,3-Diphenyl-5-(9-phenanthryl)-4,5-dihydro-1H-pyrazole (DPPhP) | Organic Light-Emitting Diodes (OLEDs) rsc.org | Hole-transport performance rsc.org | Showed ~30% higher brightness and efficiency than the standard material α-NPD. rsc.org |
| Poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate) | Functional Polymers researchgate.net | Thermal stability, Optical properties researchgate.net | Thermally stable up to 275.4 °C; thin films possess specific optical and dispersion parameters. researchgate.net |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (1,3-diphenyl-1H-pyrazol-5-yl)methanol, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via condensation of 1,3-diphenyl-1H-pyrazole-5-carbaldehyde with reducing agents like NaBH₄. Optimization involves adjusting stoichiometry, solvent polarity (e.g., CH₂Cl₂ or THF), and temperature (room temperature vs. reflux). Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) ensures high yields (>80%) .
- Validation : Confirm structure via (δ 4.75 ppm for -CH₂OH), , and FT-IR (broad O-H stretch at ~3300 cm⁻¹). LC-MS monitors purity (>95%) .
Q. How is the compound characterized to confirm structural integrity and purity?
- Techniques :
- NMR Spectroscopy : Assign aromatic protons (δ 7.2–7.8 ppm) and hydroxymethyl groups.
- Mass Spectrometry : ESI-MS [M+H]⁺ at m/z 277.1 (calculated: 277.13).
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (SHELX refinement) .
Q. What in vitro assays are used to evaluate its biological activity, particularly in neurological targets like mGlu5 receptors?
- Functional Assays :
- Calcium Fluorescence : Measure intracellular Ca²⁺ release in HEK293 cells expressing mGlu5 receptors (EC₅₀ values < 1 µM for active derivatives) .
- Radioligand Binding : Displacement of -MPEP in rat cortical membranes to assess affinity (Kᵢ < 100 nM for high-potency analogs) .
Advanced Research Questions
Q. How do substituents on the pyrazole and aryl rings influence allosteric modulation of mGlu5 receptors?
- Structure-Activity Relationship (SAR) :
- Electron-Withdrawing Groups (e.g., -CN at position 3 of the benzamide ring) enhance potency (EC₅₀: 30 nM) by stabilizing receptor-ligand interactions.
- Halogenation (e.g., -Cl at phenyl rings) improves blood-brain barrier penetration (logP > 3.5) but may reduce solubility .
Q. What strategies resolve discrepancies between binding affinity and functional efficacy in analogs?
- Hypothesis Testing :
- Metabolite Screening : Use LC-MS/MS to detect in vitro degradation products (e.g., oxidation of -CH₂OH to -COOH).
- Kinetic Studies : Measure association/dissociation rates (SPR or patch-clamp) to distinguish allosteric vs. orthosteric mechanisms .
Q. How can computational methods predict off-target interactions for this scaffold?
- Approaches :
- Docking Simulations : Screen against GPCR databases (e.g., GLIDA, GPCRdb) to assess selectivity over mGlu1 or mGlu2 receptors.
- Machine Learning : Train models on ChEMBL data to flag risks (e.g., hERG channel inhibition) .
- Validation : Compare predictions with experimental patch-clamp data for ion channels .
Data Contradiction Analysis
Q. Why do some analogs exhibit inverse efficacy (negative to positive modulation) despite structural similarity?
- Mechanistic Insight : Subtle changes (e.g., -CF₃ vs. -CN) alter ligand-receptor conformational equilibria. For example, bulkier substituents may sterically hinder activation-associated helix movements .
- Experimental Design :
- Mutagenesis : Introduce point mutations (e.g., F787I in mGlu5) to test binding pocket flexibility.
- BRET Assays : Monitor real-time receptor dimerization shifts upon ligand binding .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
